3-(azidomethyl)-2,5-dibromopyridine
Description
Properties
CAS No. |
2353798-99-7 |
|---|---|
Molecular Formula |
C6H4Br2N4 |
Molecular Weight |
291.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azidomethyl 2,5 Dibromopyridine
Precursor Synthesis of 2,5-Dibromopyridine (B19318)
A primary and crucial precursor for the target molecule is 2,5-dibromopyridine. Its synthesis is well-established, with the most common route originating from 2-aminopyridine (B139424).
The transformation of 2-aminopyridine into 2,5-dibromopyridine is a robust two-stage process that first introduces a bromine atom at the C5 position, followed by the conversion of the C2 amino group into a second bromine atom. guidechem.comgoogle.comheteroletters.org
The amino group in 2-aminopyridine is a strong activating group, directing electrophilic substitution primarily to the C5 position. However, to prevent over-bromination and side reactions, the amino group is often first protected, for example, by reaction with acetic anhydride (B1165640) to form an amide. google.comgoogle.com Following protection, bromination using agents like liquid bromine proceeds with high regioselectivity for the C5 position, yielding 2-amino-5-bromopyridine (B118841) after deprotection. google.com A significant side product can be 2-amino-3,5-dibromopyridine, which necessitates controlled reaction conditions for its minimization. heteroletters.org
| Starting Material | Brominating Agent | Solvent/Conditions | Product | Yield | Reference |
| 2-Aminopyridine | Acetic Anhydride, then Br₂ | Acetic Anhydride (reflux), then 45-55°C | 2-Amino-5-bromopyridine | 65% | google.com |
| 2-Amino-3-methylpyridine | Acetic Anhydride, then Br₂ | Acetic Anhydride (reflux), then 50°C | 2-Amino-3-methyl-5-bromopyridine | 64% | guidechem.com |
| 2-Aminopyridine | Bromine | Not specified | 2-Amino-5-bromopyridine | 90% | heteroletters.org |
With 2-amino-5-bromopyridine in hand, the next critical step is the replacement of the amino group with a bromine atom. This is achieved via a Sandmeyer reaction. The process begins with diazotization, where the primary aromatic amine is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (-5 to 15°C). google.com This forms a highly reactive diazonium salt intermediate.
The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, affording the desired 2,5-dibromopyridine. google.comgoogle.com Yields for this transformation are generally good.
| Starting Material | Reagents | Temperature | Product | Yield | Reference |
| 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | -5 to 15°C | 2,5-Dibromopyridine | 60-64% | google.com |
| 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | 15°C | 2,5-Dibromopyridine | 55% | google.com |
| 2-Amino-3-methyl-5-bromopyridine | HBr, NaNO₂, CuBr | -5°C | 2,5-Dibromo-3-methylpyridine (B189406) | 64% | guidechem.com |
While the route from 2-aminopyridine is common, other methods exist for creating dibrominated pyridine (B92270) structures. For instance, 2,5-dibromopyridine can also be synthesized from 2-hydroxy-5-bromopyridine. This alternative pathway involves refluxing the starting material with phosphorus tribromide and triphenylborane (B1294497) in 1,2-dichloroethane, achieving a high yield of 88.7%. chemicalbook.com Additionally, various substituted dibromopyridines can be accessed through tailored synthetic strategies, such as the bromination of nicotinic acid to yield 5-bromonicotinic acid. google.com These alternative precursors can be valuable for creating a diversity of functionalized pyridine building blocks.
Synthesis from 2-Aminopyridine
Installation of the Azidomethyl Moiety at the C3 Position
The introduction of the azidomethyl group at the C3 position requires a precursor with a suitable functional handle at that specific location. A logical and efficient strategy involves the use of a hydroxymethyl group as a precursor to the final azidomethyl functionality.
The synthesis of the key 3-(bromomethyl)-2,5-dibromopyridine intermediate is not directly reported in a single procedure but can be constructed through a logical sequence of established reactions.
Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (B29392) : The synthesis begins with 2-amino-3-(hydroxymethyl)pyridine. Direct bromination of this compound with liquid bromine in acetic acid provides 2-amino-5-bromo-3-(hydroxymethyl)pyridine in high yield (84%). chemicalbook.com This reaction selectively installs a bromine atom at the C5 position while preserving the essential amino and hydroxymethyl groups.
Sandmeyer Reaction to form 2,5-Dibromo-3-(hydroxymethyl)pyridine : The resulting 2-amino-5-bromo-3-(hydroxymethyl)pyridine can then undergo a Sandmeyer reaction, analogous to the one described in section 2.1.1.2. Treatment with NaNO₂ and HBr in the presence of CuBr would convert the C2 amino group into a bromo group, yielding 2,5-dibromo-3-(hydroxymethyl)pyridine .
Conversion to 3-(Bromomethyl)-2,5-dibromopyridine : The hydroxymethyl group of 2,5-dibromo-3-(hydroxymethyl)pyridine is then converted into a bromomethyl group. This transformation is a standard procedure in organic synthesis, often accomplished using reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. This step yields the crucial intermediate, 3-(bromomethyl)-2,5-dibromopyridine . A similar conversion of a hydroxymethyl to a bromomethyl group on a pyridine ring has been reported in the synthesis of other pyridine derivatives. researchgate.net
Formation of 3-(Azidomethyl)-2,5-dibromopyridine : In the final step, the highly reactive bromomethyl intermediate is treated with an azide (B81097) source, typically sodium azide (NaN₃), in a suitable solvent like DMF or acetone (B3395972). The azide ion acts as a nucleophile, displacing the bromide to form the final product, This compound , via an Sₙ2 reaction.
This carefully planned sequence provides a reliable pathway to the target compound, leveraging a series of well-understood and high-yielding chemical transformations.
Nucleophilic Azidation of the Bromomethyl Group
Following the successful synthesis of 3-(bromomethyl)-2,5-dibromopyridine, the next step is the introduction of the azide group. This is achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide ion.
The choice of the azide source and the solvent is pivotal for the efficiency of the azidation step.
Azide Reagents : Sodium azide (NaN₃) is the most commonly used reagent for this transformation due to its availability, and effectiveness. beilstein-journals.org Lithium azide is another viable option, sometimes offering better solubility in certain organic solvents. researchgate.net These salts provide the highly nucleophilic azide ion (N₃⁻) required for the substitution.
Reaction Media : The reaction is best conducted in polar aprotic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are excellent choices. These solvents are capable of dissolving the ionic azide reagent while not solvating the nucleophile so extensively as to hinder its reactivity. An aqueous medium can also be used for the displacement reaction. beilstein-journals.org
Table 2: Reagents and Media for Nucleophilic Azidation
| Azide Reagent | Reaction Medium | Rationale & Considerations |
|---|---|---|
| Sodium Azide (NaN₃) | DMF, DMSO | Standard, cost-effective reagent. The solvents effectively dissolve the salt and promote Sₙ2 reactions. |
| Lithium Azide (LiN₃) | Acetone, THF | May offer improved solubility over NaN₃ in less polar solvents, facilitating a more homogeneous reaction mixture. researchgate.net |
The conversion of the bromomethyl group to the azidomethyl group proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com The azide ion is a strong nucleophile that attacks the electrophilic carbon atom of the C-Br bond.
The key features of this mechanism are:
Concerted Process : The bond formation between the azide nucleophile and the carbon atom occurs simultaneously with the cleavage of the carbon-bromine bond.
Backside Attack : The azide ion attacks the carbon atom from the side opposite to the leaving group (bromide). This leads to an inversion of stereochemistry if the carbon were a chiral center.
Transition State : The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming azide and the outgoing bromide.
The rate of this Sₙ2 reaction is dependent on the concentration of both the substrate (3-(bromomethyl)-2,5-dibromopyridine) and the nucleophile (azide ion). The use of a polar aprotic solvent stabilizes the transition state and accelerates the reaction.
Applications in Advanced Organic Synthesis and Material Science
Construction of Complex Heterocyclic Systems
The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. The strategic placement of reactive handles on this core, as seen in 3-(azidomethyl)-2,5-dibromopyridine, provides a powerful platform for the synthesis of more intricate heterocyclic systems.
The development of fused pyridine derivatives is of significant interest in medicinal chemistry, as these structures are often isosteres of endogenous purines and can exhibit a wide range of biological activities, including antiviral and anticancer properties. researchgate.net The dibromo-substitution pattern of this compound makes it an ideal precursor for creating fused ring systems through annulation reactions. These reactions typically involve the formation of new rings by leveraging the reactivity of the bromine atoms in metal-catalyzed cross-coupling and cyclization sequences.
Furthermore, the azidomethyl group can participate in intramolecular cycloaddition reactions, such as the Staudinger reaction or "click" chemistry, with appropriately positioned functional groups to construct novel fused heterocyclic frameworks. The thermal or photochemical decomposition of the azide (B81097) can lead to a highly reactive nitrene intermediate, which can undergo intramolecular C-H insertion to form a new ring.
| Reaction Type | Potential Fused System | Key Features |
| Intramolecular [3+2] Cycloaddition | Tetrazolopyridine | The azide group reacts with a nitrile or alkyne. |
| Intramolecular Staudinger Aza-Wittig | Dihydropyrrolopyridine | The azide reacts with a phosphine (B1218219) and then an intramolecular carbonyl. |
| Nitrene Insertion | Azirino[2,3-c]pyridine | Photochemical or thermal decomposition of the azide. |
This table illustrates potential annulation reactions involving the azidomethyl group of this compound.
The synthesis of polysubstituted pyridines is a central theme in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The two bromine atoms in this compound are at positions that are electronically and sterically distinct, allowing for selective and sequential functionalization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, and Buchwald-Hartwig aminations, can be employed to introduce a wide variety of substituents at the C2 and C5 positions. researchgate.net
The differential reactivity of the bromine atoms, with the C2-Br generally being more susceptible to nucleophilic substitution and oxidative addition to a metal catalyst than the C5-Br, can be exploited for regioselective synthesis. This allows for the stepwise introduction of different functional groups, leading to a high degree of molecular diversity from a single starting material.
| Cross-Coupling Reaction | Reagent | Introduced Substituent | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Aryl group | Biarylpyridines |
| Negishi Coupling | Organozinc reagent | Alkyl or Aryl group | Alkyl/Aryl substituted pyridines |
| Buchwald-Hartwig Amination | Amine | Amino group | Aminopyridines |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Alkynylpyridines |
This table showcases the versatility of this compound in creating polysubstituted pyridines via various cross-coupling reactions.
Imidazopyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties. The this compound molecule is a valuable precursor for the synthesis of these important scaffolds.
A common synthetic route involves the reduction of the azide group to a primary amine, yielding 3-(aminomethyl)-2,5-dibromopyridine. This intermediate can then undergo cyclization with various reagents to form the imidazole (B134444) ring. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a 2-substituted imidazo[1,5-a]pyridine. The bromine atoms can be retained for further functionalization or can be removed via hydrogenolysis if desired.
Derivatization for Ligand Design in Catalysis
The pyridine nucleus is a cornerstone in the design of ligands for transition metal catalysis due to its favorable electronic properties and ability to coordinate with a wide range of metals. wikipedia.orgacs.org The functional handles on this compound provide multiple avenues for its elaboration into sophisticated ligand architectures.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of new chiral ligands is crucial for its advancement. nih.gov Pyridine-based chiral ligands have found widespread use in a variety of asymmetric transformations. The this compound scaffold can be derivatized to introduce chirality.
One strategy involves the introduction of a chiral substituent at one or both of the bromine positions via cross-coupling reactions with chiral nucleophiles. Alternatively, the azidomethyl group can be transformed into a chiral center. For example, reduction to the amine followed by reaction with a chiral auxiliary can introduce a stereocenter. The resulting chiral pyridine derivatives can then be used to prepare a variety of ligands, such as chiral bipyridines or phosphine-pyridines, which are known to be effective in asymmetric catalysis.
The nitrogen atom of the pyridine ring in this compound and its derivatives possesses a lone pair of electrons that can readily coordinate to transition metal centers, forming stable complexes. wikipedia.org The electronic properties of the pyridine ring, and thus its coordination behavior, can be fine-tuned by the nature of the substituents at the C2, C3, and C5 positions.
The introduction of additional donor atoms through derivatization can lead to the formation of multidentate ligands. For example, replacement of the bromine atoms with phosphine or other coordinating groups can create pincer-type ligands. The azidomethyl group can also be used to append the pyridine scaffold to larger molecular systems or surfaces through "click" chemistry, creating novel materials with tailored catalytic or photophysical properties. The rich coordination chemistry of these pyridine-based ligands allows for the development of novel catalysts for a variety of organic transformations and the construction of functional materials with interesting electronic and photophysical properties. nih.gov
Precursor in Polymer Chemistry and Functional Materials
The bifunctional nature of this compound, featuring a reactive azidomethyl group and two bromine atoms on a pyridine core, positions it as a versatile precursor in the realm of polymer chemistry and the design of advanced functional materials. The strategic placement of these functional groups allows for its participation in a variety of polymerization and modification reactions, leading to novel materials with tailored properties.
Synthesis of Pyridine-Containing Monomers
Once 2,5-dibromo-3-methylpyridine (B189406) is obtained, the synthesis of the target azidomethyl compound would likely proceed via a two-step sequence:
Benzylic Bromination: The methyl group at the 3-position can be selectively brominated using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) to yield 3-(bromomethyl)-2,5-dibromopyridine.
Azide Substitution: The resulting bromomethyl group can then be converted to the azidomethyl group through nucleophilic substitution with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like DMF or DMSO.
This synthetic strategy provides a pathway to a highly functionalized pyridine-based monomer. The azido (B1232118) group serves as a key handle for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern polymer synthesis due to its high efficiency, selectivity, and mild reaction conditions. nih.govugent.bebohrium.com The bromine atoms, on the other hand, offer sites for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling), enabling further functionalization or the creation of more complex polymer architectures.
The synthesis of various pyridine-based monomers for polymerization is a well-established field, with numerous strategies employed to create polymers with enhanced thermal, optical, or biological properties. benicewiczgroup.commdpi.comresearchgate.net The introduction of an azidomethyl group, as in this compound, represents a modern approach to designing monomers for modular and efficient polymer synthesis through click chemistry. nih.govtu-dresden.de
Incorporation into Extended Frameworks and Conjugated Systems
The unique trifunctional nature of this compound makes it a highly attractive building block for the construction of extended frameworks and conjugated polymer systems. The azidomethyl group allows for the formation of a stable triazole linkage through CuAAC with alkyne-functionalized molecules or polymers. bohrium.com This reaction is known for its high yield and functional group tolerance, making it ideal for creating well-defined polymer backbones or for grafting side chains onto existing polymers. nih.govugent.be
The resulting polymers would feature a pyridine unit directly incorporated into the macromolecular structure. Pyridine-containing polymers are of significant interest due to the unique electronic properties of the pyridine ring, which can influence the material's fluorescence, charge transport capabilities, and ability to coordinate with metal ions. benicewiczgroup.commdpi.com
Furthermore, the two bromine atoms on the pyridine ring of the monomer unit provide opportunities for post-polymerization modification or for the creation of two- or three-dimensional networks. These bromine atoms can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl or vinyl groups, leading to the formation of π-conjugated systems. Such conjugated polymers are the subject of intense research for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The general synthetic approach for creating such materials would involve:
Polymerization via Click Chemistry: Reacting this compound with a di-alkyne monomer would lead to a linear polytriazole with pendant dibromopyridine units. The properties of the resulting polymer, such as solubility and thermal stability, would be influenced by the nature of the linker in the di-alkyne comonomer.
Cross-linking and Functionalization: The dibromopyridine units within the polymer chain can then be used as points for cross-linking by reaction with a multifunctional coupling partner, leading to the formation of a robust network structure. Alternatively, they can be functionalized to fine-tune the electronic properties of the material.
Below is a table summarizing the potential reactions and resulting structures:
| Reaction Type | Reactant | Resulting Structure | Potential Application |
| Click Chemistry (CuAAC) | Di-alkyne | Linear Polytriazole | Functional Polymer Backbone |
| Suzuki Coupling | Arylboronic acid | π-Conjugated Polymer | Organic Electronics |
| Stille Coupling | Organostannane | Functionalized Polymer | Material Science |
| Sonogashira Coupling | Terminal alkyne | Extended Conjugated System | Optoelectronic Devices |
The versatility of this compound as a monomer, therefore, opens up a wide range of possibilities for the rational design of novel polymers with advanced functions for applications in material science.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The elucidation of reaction pathways for molecules like 3-(azidomethyl)-2,5-dibromopyridine often relies on a combination of spectroscopic techniques to identify transient species and kinetic studies to understand the factors influencing reaction rates.
While specific spectroscopic studies dedicated solely to this compound are not extensively documented in the public domain, the characteristic spectroscopic signatures of its core functional groups allow for the monitoring of its transformations. For instance, in reactions involving the azide (B81097) group, such as the Staudinger reaction or azide-alkyne cycloadditions, the strong, characteristic asymmetric stretching vibration of the azide (N₃) group in the infrared (IR) spectrum, typically found around 2100 cm⁻¹, is a key diagnostic tool. The disappearance of this band and the appearance of new bands corresponding to the product (e.g., iminophosphorane or triazole) can be monitored in real-time using techniques like in-situ IR spectroscopy.
Similarly, ¹H and ¹³C NMR spectroscopy are invaluable for tracking changes at the pyridine (B92270) core and the azidomethyl substituent. Chemical shift changes in the aromatic protons and the methylene (B1212753) protons of the azidomethyl group can provide evidence for the formation of reaction intermediates and final products. For example, in a nucleophilic aromatic substitution reaction where a bromine atom is displaced, significant changes in the chemical shifts of the remaining pyridine protons would be expected.
Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. For this compound, kinetic analysis of its participation in, for example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction would be insightful. Such studies would likely reveal the reaction order with respect to the pyridine derivative, the alkyne, and the copper catalyst, shedding light on the rate-determining step of the catalytic cycle. mdpi.com It is plausible that the reaction mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide. mdpi.com
Kinetic investigations into the nucleophilic substitution of the bromine atoms would also be highly informative. The relative rates of substitution at the 2- and 5-positions could be determined, providing insight into the electronic effects of the azidomethyl group and the pyridine nitrogen on the reactivity of the C-Br bonds.
Future Research Directions and Emerging Paradigms
Development of More Sustainable Synthetic Routes
Traditional synthetic routes for complex molecules like 3-(azidomethyl)-2,5-dibromopyridine often involve multiple steps with hazardous reagents and significant waste generation. rasayanjournal.co.in The future of its synthesis lies in the adoption of more sustainable and efficient methodologies.
The synthesis of the 2,5-dibromopyridine (B19318) core and the subsequent introduction of the azidomethyl group are key areas for green innovation. Conventional bromination of pyridines can require harsh conditions and the use of elemental bromine. nih.govgoogle.com Green chemistry seeks to replace such hazardous reagents. For instance, methods using a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanol-water medium offer a safer alternative to elemental bromine for brominating aromatic rings. researchgate.net Another approach involves using safer solvents and reducing waste, which are core tenets of green chemistry. rasayanjournal.co.inbiosynce.com Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov
For the azidation step, which traditionally uses sodium azide (B81097), future research could explore in-situ generation of azide reagents or flow chemistry protocols. Continuous-flow synthesis, for example, can improve safety by minimizing the amount of hazardous intermediates present at any given time and can lead to higher yields and selectivity in a shorter timeframe. beilstein-journals.orgnih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Approach |
|---|---|---|---|
| Bromination | Use of elemental bromine, often in hazardous solvents. nih.gov | Ceric ammonium nitrate-KBr system; N-bromosuccinimide with a catalyst. researchgate.net | Avoids handling of highly corrosive and toxic Br2; uses safer reagents. |
| Azidation | Use of sodium azide in solvents like DMF. | Continuous-flow azidation; use of less toxic azide sources. nih.gov | Enhanced safety, reduced reaction times, improved process control. |
| Energy Input | Conventional heating (oil baths, heating mantles). nih.gov | Microwave irradiation; ultrasonic synthesis. rasayanjournal.co.innih.gov | Increased energy efficiency, dramatically shorter reaction times, higher yields. nih.gov |
| Solvents | Chlorinated hydrocarbons, DMF, DMSO. | Water, ethanol, ionic liquids, or solventless reactions. rasayanjournal.co.inbiosynce.com | Reduced environmental impact, lower toxicity, easier workup. |
Exploration of Novel Reactivity Patterns
The unique arrangement of two bromine atoms and an azidomethyl group on the pyridine (B92270) ring of this compound makes it a substrate ripe for exploring novel reactivity. The bromine atoms are ideal handles for cross-coupling reactions, while the azide offers access to amine functionalities or cycloaddition chemistry.
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the rapid diversification of complex molecules from a common intermediate. worktribe.comnih.gov This approach is particularly valuable for exploring the structure-activity relationships of drug candidates. worktribe.com The this compound scaffold is an excellent platform for LSF. The two electronically distinct bromine atoms could be selectively functionalized using sequential cross-coupling reactions. Furthermore, methods for direct C-H functionalization of the pyridine ring could install additional substituents at the C-4 or C-6 positions. nih.govnih.gov The ability to install alkyl or aryl groups at these positions via radical additions or metal-catalyzed C-H activation would provide access to a vast chemical space from a single advanced intermediate. nih.govresearchgate.net
Modern synthetic chemistry is increasingly turning to electrochemistry and photoredox catalysis to access novel reactivity under mild conditions. nih.gov These methods use electricity or light to generate highly reactive radical intermediates that can participate in transformations that are difficult to achieve with traditional thermal methods. acs.org
For a molecule like this compound, photoredox catalysis could enable the functionalization of the pyridine ring or the azidomethyl group. For instance, photoredox-mediated processes can generate alkyl radicals that add to pyridinium (B92312) ions, offering a distinct regioselectivity compared to classical Minisci reactions. acs.org Electrochemical synthesis offers a reagent-free method for conducting redox reactions, which can be applied to both the synthesis and subsequent functionalization of the pyridine core. researchgate.net Future research could explore the electrochemical reduction of the azide group or the oxidative coupling of the pyridine ring, providing green and efficient alternatives to conventional chemical reagents.
Table 2: Emerging Reactivity Patterns for Pyridine Scaffolds
| Transformation Type | Description | Potential Application to Target Compound | Reference |
|---|---|---|---|
| Late-Stage C-H Alkylation | Direct introduction of alkyl groups onto the pyridine ring of a complex molecule. | Installation of an alkyl group at the C-4 or C-6 position. | nih.gov |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for bond formation. | Selective functionalization via single-electron transfer, potentially enabling novel C-C or C-N bond formations. | nih.govacs.org |
| Electrochemical Synthesis | Using an electric current to drive redox reactions for synthesis and functionalization. | Green reduction of the azido (B1232118) group to an amine; oxidative C-H functionalization. | researchgate.net |
| Sequential Cross-Coupling | Stepwise replacement of the two bromine atoms with different functional groups. | Creation of highly diverse and complex molecules with precise control over substitution. | nih.gov |
Rational Design of Next-Generation Pyridine-Based Synthons
The ultimate goal of developing synthons like this compound is to enable the creation of novel, functional molecules, particularly in the field of medicinal chemistry. nih.govresearchgate.net The pyridine ring is a privileged scaffold in drug discovery, and its substitution pattern can significantly influence a molecule's biological activity and physicochemical properties. researchgate.net
The rational design of next-generation synthons involves strategically placing functional groups that serve as versatile handles for subsequent chemical modifications. In this compound, the two bromine atoms and the azide group are positioned to allow for three-dimensional diversification. The azide can be converted to an amine, a key functional group for interacting with biological targets, or used in 'click' chemistry to attach larger fragments. nih.gov The two bromine atoms can be used in a variety of metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other groups, allowing for fine-tuning of properties like solubility and target-binding affinity. nih.gov By designing and synthesizing analogues of this compound—for example, by changing the position of the halogens or the nature of the C-3 substituent—chemists can create a toolbox of pyridine-based building blocks tailored for specific applications in drug discovery and materials science. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 3-(azidomethyl)-2,5-dibromopyridine, considering regioselectivity and functional group compatibility?
Methodological Answer: A two-step approach is recommended:
Bromination of Pyridine Core : Start with 3-(hydroxymethyl)pyridine. Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to introduce bromine at positions 2 and 2. Monitor regioselectivity via H NMR to confirm substitution patterns .
Azide Introduction : Replace the hydroxymethyl group with azide via nucleophilic substitution. Use NaN in acetone with catalytic KI, heated to 50°C for 12 hours. Purify via column chromatography (hexane:ethyl acetate, 4:1). Validate azide incorporation via IR spectroscopy (2100–2150 cm stretch) .
Q. How can spectroscopic techniques (NMR, IR, MS) be strategically employed to confirm the structure and purity of this compound?
Methodological Answer:
- H/C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and azidomethyl protons (δ 4.0–4.5 ppm). Use C DEPT to distinguish quaternary carbons (Br-substituted positions) .
- IR Spectroscopy : Confirm azide presence (sharp peak at ~2100 cm) and absence of hydroxyl groups (no broad peak at 3200–3600 cm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H] at m/z 310.87 (CHBrN) and isotopic patterns matching bromine .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Protecting Groups : Temporarily protect the azide with a trimethylsilyl group to prevent undesired CuAAC ("click") reactions during coupling .
- Catalyst Screening : Use Pd(PPh) with KCO in THF/water (3:1) at 80°C to enhance selectivity for bromine over azide. Monitor reaction progress via TLC (silica, UV detection) .
- Stepwise Functionalization : Prioritize coupling at the 5-bromo position (less steric hindrance) before addressing the 2-bromo site .
Q. How do steric and electronic factors influence the reactivity of bromine substituents versus the azidomethyl group in nucleophilic substitution or click chemistry applications?
Methodological Answer:
- Steric Effects : The azidomethyl group at position 3 creates steric bulk, reducing reactivity at adjacent bromine (position 2). Prefer bulky bases (e.g., DBU) to minimize side reactions .
- Electronic Effects : Electron-withdrawing bromines activate the pyridine ring for nucleophilic substitution at position 5, while the azidomethyl group’s electron-donating nature stabilizes intermediates in CuAAC reactions .
Q. What analytical approaches resolve contradictions in thermal stability data for azide-containing pyridine derivatives under different reaction conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure exothermic decomposition peaks (T > 120°C indicates stability under mild conditions). Compare data across solvents (e.g., acetonitrile vs. DMF) .
- Accelerated Rate Calorimetry (ARC) : Quantify self-heating rates in sealed systems to identify safe operating temperatures for large-scale reactions .
Q. How can computational modeling (DFT, MD) predict regioselectivity patterns in subsequent derivatization reactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., position 5 bromine has higher than position 2 due to azidomethyl steric effects) .
- Molecular Dynamics (MD) : Simulate solvent accessibility to predict coupling efficiency in polar aprotic solvents (e.g., DMSO enhances Pd coordination at position 5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for azide-functionalized pyridine derivatives across literature sources?
Methodological Answer:
- Systematic Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch, temperature gradients). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR yield quantification .
- Meta-Analysis : Compare datasets from peer-reviewed journals (e.g., J. Org. Chem.) versus patents, prioritizing methods with detailed mechanistic rationale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
